molecular formula C12H10BrNO4S2 B1524283 3-{[(4-Bromophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid CAS No. 1291486-57-1

3-{[(4-Bromophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid

Cat. No. B1524283
CAS RN: 1291486-57-1
M. Wt: 376.3 g/mol
InChI Key: JKTIXBKLTDKZMV-UHFFFAOYSA-N
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Description

3-{[(4-Bromophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid (3-BPSMTCA) is an organic compound that has a wide range of applications in scientific research. It is a derivative of thiophene, an aromatic heterocyclic compound, and is used as a reagent in organic synthesis. It is also used as a starting material for the synthesis of various compounds. Due to its unique properties, 3-BPSMTCA has been widely studied for its potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

“3-{(4-Bromophenyl)sulfonylamino}thiophene-2-carboxylic acid” is a compound that belongs to the class of thiophene derivatives with a carboxylic acid functional group. While specific applications for this compound are not directly available, we can infer potential uses based on the general applications of thiophene derivatives and carboxylic acids. Below are six potential fields where this compound could be applied, based on the properties of its functional groups and structural analogs.

Pharmaceutical Research: Thiophene derivatives have been explored for their therapeutic potential. For example, suprofen, derived from thiophene-2-carboxylic acid, is used in eye drops . The presence of the bromophenylsulfonyl group could indicate potential for development into active pharmaceutical ingredients (APIs), given that bromine-containing compounds are often used in medicinal chemistry for their bioactivity.

Organic Synthesis: Carboxylic acids serve as key intermediates in organic synthesis. They can be used to create a variety of other functional groups and serve as precursors for the synthesis of various organic compounds . The compound could be utilized in the synthesis of more complex molecules.

Material Science: Thiophene derivatives are known to act as metal complexing agents . This property could be leveraged in material science for creating new materials with specific electronic or photonic properties.

Agricultural Chemistry: Compounds containing thiophene rings have been used in the development of insecticides . The unique structure of “3-{(4-Bromophenyl)sulfonylamino}thiophene-2-carboxylic acid” might offer novel interactions with biological targets in pests.

Catalysis: The Suzuki–Miyaura coupling is a widely used reaction in organic chemistry, and carboxylic acids can play a role in this process as part of the reaction conditions or as substrates . The compound’s structure could make it suitable for use in catalytic processes.

Analytical Chemistry: Carboxylic acids are often involved in detection methods within analytical chemistry, such as in medicines, cosmetics, and food additives . This compound could potentially be used as a standard or reagent in analytical procedures.

properties

IUPAC Name

3-[(4-bromophenyl)sulfonyl-methylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4S2/c1-14(10-6-7-19-11(10)12(15)16)20(17,18)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTIXBKLTDKZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Bromophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(4-Bromophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid
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